(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

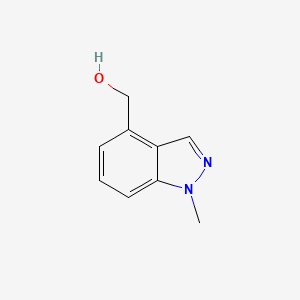

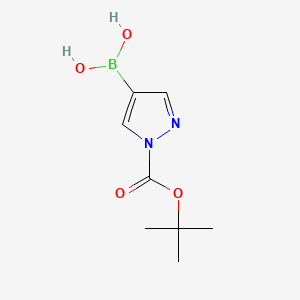

“(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957034-38-7. It has a molecular weight of 268.83 and its IUPAC name is 2-bromo-5-(trifluoromethyl)phenylboronic acid . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C7H5BBrF3O2 . The structure includes a phenyl ring (benzene ring) which is substituted with a bromo group, a trifluoromethyl group, and a boronic acid group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm³, a boiling point of 336.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 46.0±0.4 cm³ .Scientific Research Applications

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki-Miyaura Coupling

The compound is used in Suzuki-Miyaura coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .

Synthesis of Pyrrolopyrimidines

It is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone . This could have implications in the treatment of disorders related to stress response.

Antimicrobial Activity

The compound has been found to have antimicrobial activity . It shows moderate action against Candida albicans, higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Docking Studies

Docking studies with the active site of enzymes have been carried out with this compound . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .

Functionalization via Lithiation

The compound can be used for functionalization via lithiation and reaction with electrophiles . This process is useful in the synthesis of complex organic molecules.

Rhodium-Catalyzed Conjugate Addition Reactions

It can be used in selective rhodium-catalyzed conjugate addition reactions . This type of

Safety and Hazards

The compound is associated with certain hazards. It can cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding inhalation and ingestion, and washing skin immediately with copious amounts of water if contact occurs .

Future Directions

Mechanism of Action

Target of Action

Similar boronic acid compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially alter their function .

Biochemical Pathways

Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which could influence its bioavailability .

Result of Action

Boronic acids are known to interact with biological systems in a variety of ways, potentially leading to a range of effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCSHRKBEOIKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659362 |

Source

|

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957034-38-7 |

Source

|

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzeneboronic acid 96% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid](/img/no-structure.png)

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)